molecular formula C15H21NO4S2 B2597005 3-(Methylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine CAS No. 1448078-72-5

3-(Methylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine

Cat. No.: B2597005
CAS No.: 1448078-72-5
M. Wt: 343.46
InChI Key: OPPVCVZRHQOWLS-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a methylsulfonyl group and a sulfonyl group attached to a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydronaphthalene derivative, followed by the introduction of the sulfonyl groups and the pyrrolidine ring. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrrolidine ring or the tetrahydronaphthalene moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(Methylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • **3-(Methoxyphenyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine
  • **3-(Methylphenyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine
  • **2-(Methoxyphenyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine

Uniqueness

Compared to similar compounds, 3-(Methylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

3-(Methylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological mechanisms, efficacy in various assays, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

The compound features a pyrrolidine core substituted with both methylsulfonyl and tetrahydronaphthalene sulfonyl groups. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on its role as an inhibitor in various cellular processes. Notably, it has been studied for its potential as an anticancer agent and its effects on enzymatic pathways.

The exact mechanism of action is not fully elucidated; however, it is believed to interact with specific molecular targets involved in cell proliferation and apoptosis. The sulfonyl groups may enhance binding affinity to target proteins, thereby modulating their activity.

Efficacy in Biological Assays

Several studies have evaluated the biological efficacy of this compound through various assays:

Assay Type Description Findings
Cell Viability Assays Evaluated against cancer cell lines (e.g., SJSA-1)Moderate inhibition of cell growth observed .
Apoptosis Induction Assessed by measuring PARP cleavage and caspase-3 activationInduction of apoptosis noted at higher concentrations .
Enzyme Inhibition Targeted MDM2 protein interactionsHigh binding affinity demonstrated .

Case Studies

  • Tumor Growth Inhibition : In a murine model, daily administration of the compound at 100 mg/kg resulted in moderate tumor growth inhibition in SJSA-1 xenografts. The study highlighted the compound's potential as a therapeutic agent in cancer treatment .
  • Mechanistic Studies : Further investigations revealed that the compound could activate p53 pathways leading to enhanced apoptosis in cancer cells. This was evidenced by increased levels of cleaved PARP and caspase activation in treated cells .
  • Comparative Studies : When compared to other known MDM2 inhibitors, this compound showed favorable potency profiles, suggesting it may be a viable candidate for further development in oncology .

Properties

IUPAC Name

3-methylsulfonyl-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S2/c1-21(17,18)15-8-9-16(11-15)22(19,20)14-7-6-12-4-2-3-5-13(12)10-14/h6-7,10,15H,2-5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPVCVZRHQOWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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